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Compound of Interest

Compound Name: 1-Butoxyethane-1-peroxol

Cat. No.: B15449997

The stability of ether peroxides can be quantified through various thermochemical parameters
calculated using DFT. These include Gibbs free energies of reaction (AG), activation energies
(Ea), and bond dissociation energies (BDE) for the critical O-O bond. Below is a summary of
key quantitative data from comparative DFT studies.

A pivotal study on the autoxidation of diethyl ether (DEE) provides detailed energetic data for
various species and transition states involved in the process.[4] The Gibbs energies for the
decomposition and isomerization pathways of the DEE peroxy radical highlight the energetic
favorability of different reaction channels.

Table 1: Calculated Gibbs Energies for Diethyl Ether Peroxy Radical Reactions[4]
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Species/Transition State

Reaction Pathway

AG (kcallmol)

2a+ HO- Initiation -23
3a Peroxy Radical Formation -48
TSb5a Isomerization -29
9a+0 Isomerization Product -33
10a Isomerization Product -59
TS6a Isomerization -23
1la + HO Isomerization Product -103
TS7a Decomposition -27
2x12 + HO Decomposition Product -80

Data extracted from a DFT study on diethyl ether autoxidation. The negative AG values

indicate the spontaneity of these reaction steps.

The choice of DFT functional and basis set significantly impacts the accuracy of calculated

peroxide stabilities. A benchmark study on O-O bond dissociation energies (BDE) in various

ROOH peroxides revealed that certain functionals provide results in better agreement with

experimental values.[5]

Table 2: Performance of Selected DFT Functionals for O-O Bond Dissociation Energy (BDE)

Calculations[5]

DFT Functional

Mean Absolute Deviation

Basis Set Dependence

(kcal/mol)
wB97 family ~5.0 Marked
M11 ~5.0 Marked
Other functionals ~5.0 Varied
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This table summarizes the findings of a benchmark study, highlighting the general performance
of different DFT functionals for peroxide BDE calculations.[5]

Experimental and Computational Protocols

The reliability of DFT predictions hinges on the rigor of the computational methodology. The
studies on diethyl ether peroxidation employed DFT calculations to identify the most probable
reaction pathways and characterize hazardous intermediates.[3][4]

A common computational protocol for such studies involves:

o Geometry Optimization: The molecular structures of reactants, intermediates, transition
states, and products are optimized to find their lowest energy conformations.

e Frequency Calculations: These are performed to confirm that the optimized structures
correspond to energy minima (for stable species) or first-order saddle points (for transition
states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

» Energy Calculations: Single-point energy calculations are often performed at a higher level of
theory or with a larger basis set to obtain more accurate electronic energies.

For instance, a benchmark study assessing various DFT functionals for peroxide O-O BDE
calculations utilized geometry optimizations at the B3LYP/6-31+G(d,p) level of theory.[5]
Subsequent high-level ab initio calculations at the CCSD(T) level with complete basis set
(CBS) extrapolation were used to provide reference values.[5]

Visualizing Ether Peroxide Decomposition

The decomposition of ether peroxides can proceed through various complex pathways. A
generalized workflow for assessing ether peroxide stability using DFT and a schematic of a
common decomposition pathway are illustrated below using Graphviz.
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Caption: Generalized pathway for ether peroxide formation and decomposition.
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Caption: Workflow for a typical DFT study of ether peroxide stability.
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DFT studies provide a robust framework for comparing the stability of ether peroxides. By

calculating key energetic parameters and mapping out reaction pathways, researchers can

gain a deeper understanding of the factors governing peroxide stability. The choice of

computational method is critical, and benchmark studies serve as a valuable guide for selecting

appropriate DFT functionals and basis sets to ensure the accuracy of the results. The insights

gleaned from these computational investigations are instrumental in mitigating the risks

associated with hazardous peroxide formation and in designing safer chemical processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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